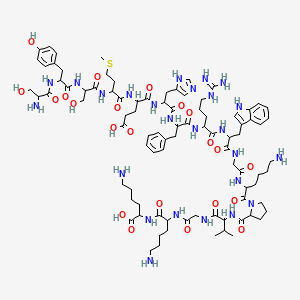
促肾上腺皮质激素 (1-16) (人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adrenocorticotropic hormone (1-16) (human) is a fragment of the larger adrenocorticotropic hormone, which is a polypeptide tropic hormone produced and secreted by the anterior pituitary gland. This fragment consists of the first 16 amino acids of the full-length adrenocorticotropic hormone. Adrenocorticotropic hormone plays a crucial role in the body’s response to stress by stimulating the adrenal glands to produce cortisol and androgens .
科学研究应用
Adrenocorticotropic hormone (1-16) (human) has several scientific research applications:
Biology: Used to study the role of adrenocorticotropic hormone in stress response and adrenal gland function.
Chemistry: Utilized in peptide synthesis research to develop new methods and improve existing techniques.
Industry: Employed in the production of diagnostic agents and as a standard in analytical techniques.
作用机制
Target of Action
ACTH (1-16) (human), a fragment of Adrenocorticotropic hormone (ACTH), primarily targets the adrenal cortex . The adrenal cortex is responsible for the production of glucocorticoids and mineralocorticoids . ACTH (1-16) (human) stimulates the zona fasciculata and zona reticularis of the adrenal cortex, leading to the secretion of glucocorticoids .
Mode of Action
ACTH (1-16) (human) interacts with its targets in the adrenal cortex by binding to cell surface ACTH receptors . This binding triggers a cascade of intracellular events, leading to the synthesis and secretion of glucocorticoids .
Biochemical Pathways
The action of ACTH (1-16) (human) involves several biochemical pathways. It is derived from the prohormone, pro-opiomelanocortin (POMC), which undergoes proteolytic cleavage to yield a number of different peptides . In the anterior pituitary, POMC is processed to ACTH by the prohormone convertase, PC1 . The increase in ACTH (1-16) (human) levels stimulates the adrenal glands to release cortisol . This is part of the hypothalamic–pituitary–adrenal (HPA) axis, which helps the body cope with stress .
Pharmacokinetics
The pharmacokinetics of ACTH (1-16) (human) involve its synthesis, release, and action on the adrenal glands. ACTH (1-16) (human) is synthesized in the anterior pituitary gland from POMC . Upon stimulation by corticotrophin-releasing hormone (CRH), ACTH (1-16) (human) is released from the pituitary cell, which in turn causes the release of glucocorticoids from the adrenal gland
Result of Action
The primary result of ACTH (1-16) (human) action is the stimulation of glucocorticoid release from the adrenal glands . Glucocorticoids play a crucial role in a wide range of processes throughout the body, including metabolism and immune responses . The increase in glucocorticoid levels helps the body cope with stress .
Action Environment
The action of ACTH (1-16) (human) is influenced by various environmental factors. For instance, stress triggers the release of corticotrophin-releasing hormone (CRH), which stimulates the release of ACTH (1-16) (human) from the pituitary gland . This is part of the body’s stress response mechanism, highlighting how environmental factors like stress can influence the action of ACTH (1-16) (human) .
生化分析
Biochemical Properties
ACTH (1-16) (human) is involved in various biochemical reactions, primarily through its interaction with the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the synthesis and release of steroid hormones. Additionally, ACTH (1-16) (human) interacts with other melanocortin receptors, albeit with lower affinity, influencing a range of physiological processes .
Cellular Effects
ACTH (1-16) (human) exerts significant effects on various cell types, particularly those in the adrenal cortex. It stimulates the production of glucocorticoids, which are essential for stress response, metabolism, and immune function. In addition to its effects on steroidogenesis, ACTH (1-16) (human) influences cell signaling pathways, including the cAMP-PKA pathway, and modulates gene expression related to steroid biosynthesis. This peptide fragment also affects cellular metabolism by enhancing the uptake of cholesterol, a precursor for steroid hormone synthesis .
Molecular Mechanism
The molecular mechanism of ACTH (1-16) (human) involves its binding to the melanocortin 2 receptor (MC2R) on adrenal cortex cells. This binding triggers a conformational change in the receptor, activating the associated G protein. The activated G protein then stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates key enzymes involved in steroidogenesis, such as cholesterol side-chain cleavage enzyme (CYP11A1). This cascade ultimately results in the production and release of steroid hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ACTH (1-16) (human) have been observed to change over time. The peptide is relatively stable under physiological conditions, but its activity can diminish due to proteolytic degradation. Long-term studies have shown that continuous exposure to ACTH (1-16) (human) can lead to desensitization of the melanocortin 2 receptor, reducing its efficacy in stimulating steroidogenesis. Additionally, prolonged treatment with ACTH (1-16) (human) can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of ACTH (1-16) (human) vary with different dosages. Low to moderate doses of the peptide have been shown to enhance cardiovascular function and improve survival rates in models of hemorrhagic shock. High doses can lead to adverse effects, including hypercortisolism and potential toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant physiological responses, while exceeding this threshold can result in diminishing returns or negative outcomes .
Metabolic Pathways
ACTH (1-16) (human) is involved in several metabolic pathways, primarily those related to steroid biosynthesis. It interacts with enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), which are critical for the conversion of cholesterol to glucocorticoids. The peptide also influences metabolic flux by enhancing the uptake and utilization of cholesterol in adrenal cortex cells. This increased metabolic activity supports the sustained production of steroid hormones in response to physiological demands .
Transport and Distribution
Within cells and tissues, ACTH (1-16) (human) is transported and distributed through interactions with specific transporters and binding proteins. The peptide is primarily localized to the adrenal cortex, where it binds to the melanocortin 2 receptor (MC2R). Its distribution is influenced by factors such as receptor density and the presence of binding proteins that facilitate its transport to target cells. The localization and accumulation of ACTH (1-16) (human) within the adrenal cortex are essential for its biological activity .
Subcellular Localization
ACTH (1-16) (human) exhibits specific subcellular localization patterns that are crucial for its function. The peptide is predominantly found in the plasma membrane, where it interacts with the melanocortin 2 receptor (MC2R). This interaction is facilitated by targeting signals and post-translational modifications that direct the peptide to the membrane. The subcellular localization of ACTH (1-16) (human) ensures its accessibility to the receptor, enabling efficient signal transduction and subsequent steroidogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adrenocorticotropic hormone (1-16) (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using activating agents like carbodiimides.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of adrenocorticotropic hormone (1-16) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography, and the final product is lyophilized for stability .
化学反应分析
Types of Reactions
Adrenocorticotropic hormone (1-16) (human) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol or beta-mercaptoethanol for reduction reactions.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid residues.
相似化合物的比较
Similar Compounds
Adrenocorticotropic hormone (1-24) (human): A longer fragment of adrenocorticotropic hormone with similar biological activity.
Alpha-melanocyte-stimulating hormone: Another peptide derived from the same precursor protein, pro-opiomelanocortin, with distinct physiological roles.
Beta-endorphin: A peptide also derived from pro-opiomelanocortin, involved in pain modulation and immune response.
Uniqueness
Adrenocorticotropic hormone (1-16) (human) is unique in its specific sequence and its ability to improve cardiovascular function and survival in experimental hemorrhagic shock. Its shorter length compared to other adrenocorticotropic hormone fragments may also result in different pharmacokinetic properties and receptor interactions .
属性
CAS 编号 |
5576-42-1 |
|---|---|
分子式 |
C89H133N25O22S |
分子量 |
1937.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H133N25O22S/c1-50(2)74(86(133)100-46-71(118)102-59(21-9-12-33-90)77(124)107-64(88(135)136)23-11-14-35-92)113-85(132)70-25-16-37-114(70)87(134)63(22-10-13-34-91)103-72(119)45-99-76(123)67(41-53-43-98-58-20-8-7-19-56(53)58)110-78(125)60(24-15-36-97-89(94)95)104-81(128)66(39-51-17-5-4-6-18-51)109-83(130)68(42-54-44-96-49-101-54)111-79(126)61(30-31-73(120)121)105-80(127)62(32-38-137-3)106-84(131)69(48-116)112-82(129)65(108-75(122)57(93)47-115)40-52-26-28-55(117)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,98,115-117H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H,96,101)(H,99,123)(H,100,133)(H,102,118)(H,103,119)(H,104,128)(H,105,127)(H,106,131)(H,107,124)(H,108,122)(H,109,130)(H,110,125)(H,111,126)(H,112,129)(H,113,132)(H,120,121)(H,135,136)(H4,94,95,97)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |
InChI 键 |
BLBPSTKPAGOHPL-OWTLXNSISA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
序列 |
SYSMEHFRWGKPVGKK |
同义词 |
ACTH (1-16) ACTH(1-16) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)
![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)
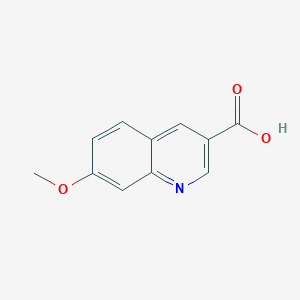
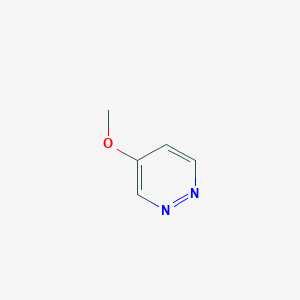

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)
![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B1590991.png)
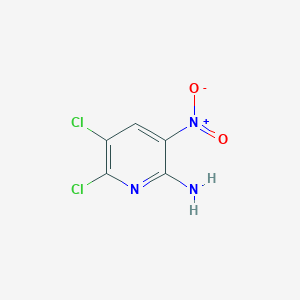
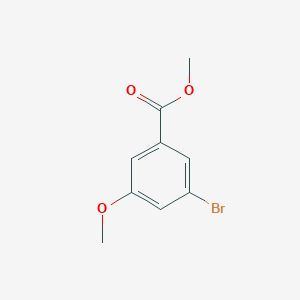
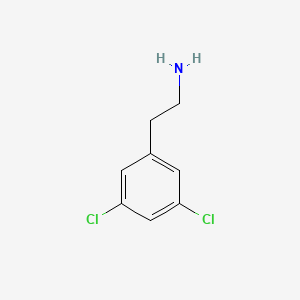
![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
